molecular formula C16H13Cl3N2O3 B5326361 3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one

3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one

Cat. No. B5326361
M. Wt: 387.6 g/mol
InChI Key: WBSMCWYXSYVNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one, also known as DCPIB, is a potent inhibitor of volume-regulated anion channels (VRACs). VRACs are essential for the regulation of cell volume, and their dysfunction has been linked to various diseases, including cancer, hypertension, and cystic fibrosis. DCPIB has been extensively studied for its potential therapeutic applications in these diseases.

Mechanism of Action

3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one inhibits VRACs by binding to the channel pore and blocking the flow of anions through the channel. VRACs are essential for the regulation of cell volume, and their dysfunction has been linked to various diseases. By inhibiting VRACs, this compound can modulate cell volume and function, leading to its potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. In hypertension, this compound lowers blood pressure by modulating the activity of VRACs in blood vessels. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has several advantages for lab experiments. It is a potent and specific inhibitor of VRACs, making it an excellent tool for studying the role of VRACs in various diseases. This compound is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, this compound has some limitations, such as its potential toxicity and off-target effects. Researchers should take caution when using this compound in lab experiments and consider its potential side effects.

Future Directions

3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has several potential future applications in various diseases. In cancer, this compound could be used as a therapeutic agent to inhibit cancer cell proliferation and migration. In hypertension, this compound could be used as a novel antihypertensive agent. This compound could also be studied for its potential application in cystic fibrosis, where VRACs play a crucial role in the regulation of airway surface liquid. Furthermore, this compound could be used as a tool to study the role of VRACs in various physiological and pathological processes.

Synthesis Methods

3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one can be synthesized by reacting 3-chloro-5-pyridin-2-yl-pyridin-2-one with 2-(3,4-dichlorophenyl)morpholine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

3-chloro-5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases. VRACs are known to play a crucial role in cancer cell proliferation and migration. This compound has been shown to inhibit the proliferation and migration of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. This compound has also been studied for its potential application in hypertension. VRACs are involved in the regulation of blood pressure, and this compound has been shown to lower blood pressure in animal models of hypertension.

properties

IUPAC Name

3-chloro-5-[2-(3,4-dichlorophenyl)morpholine-4-carbonyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O3/c17-11-2-1-9(5-12(11)18)14-8-21(3-4-24-14)16(23)10-6-13(19)15(22)20-7-10/h1-2,5-7,14H,3-4,8H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSMCWYXSYVNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CNC(=O)C(=C2)Cl)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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